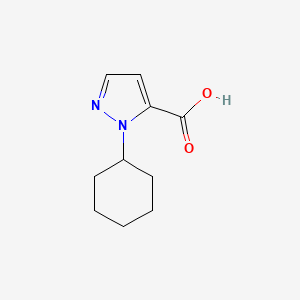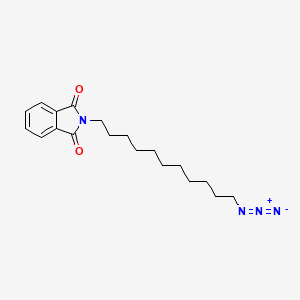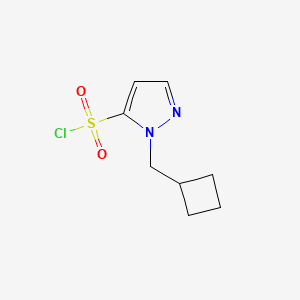
1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride is an organic compound with a unique structure that combines a cyclobutylmethyl group, a pyrazole ring, and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions using cyclobutylmethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various pyrazole derivatives.
Cycloaddition Reactions: The cyclobutylmethyl group can undergo cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride is primarily related to its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for modifying proteins, enzymes, and other biomolecules, thereby influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl Chloride
- 1-(Cyclopentylmethyl)-1H-pyrazole-5-sulfonyl Chloride
- 1-(Cyclohexylmethyl)-1H-pyrazole-5-sulfonyl Chloride
Uniqueness: 1-(Cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-(cyclobutylmethyl)pyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHAVZXYXJBGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=CC=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B2453783.png)
![N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2453784.png)

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)
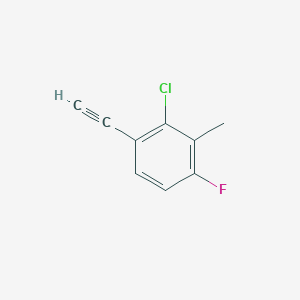
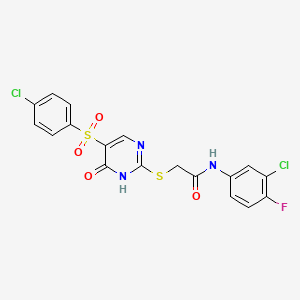
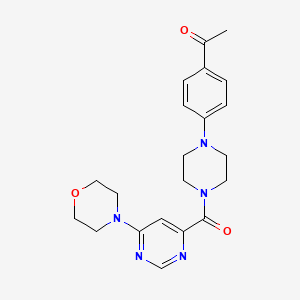
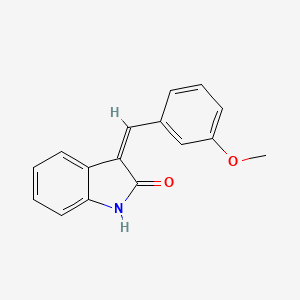
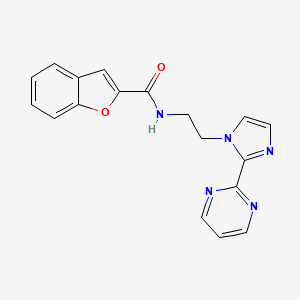
![N-(4-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}phenyl)thiophene-2-carboxamide](/img/structure/B2453799.png)
![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2453800.png)
![2-Chloro-N-[(1-methylindazol-6-yl)methyl]propanamide](/img/structure/B2453802.png)
